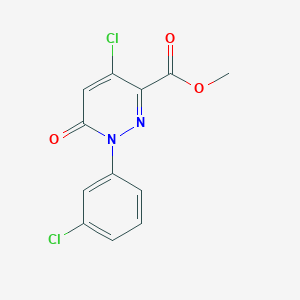

Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Description

Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS: 866051-44-7) is a pyridazine derivative with a molecular formula of C₁₂H₈Cl₂N₂O₃ and a molecular weight of 299.11 g/mol. It features a 3-chlorophenyl substituent at the 1-position of the pyridazine ring and a methyl ester group at the 3-position. This compound is primarily used in pharmaceutical research and synthesis, though specific biological activities remain under investigation .

Properties

IUPAC Name |

methyl 4-chloro-1-(3-chlorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O3/c1-19-12(18)11-9(14)6-10(17)16(15-11)8-4-2-3-7(13)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMESKRFRBWFNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with methyl acetoacetate under reflux conditions to yield the desired pyridazine derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and solvent composition, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis

Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it a versatile building block for more complex molecules.

Reactions Involving the Compound

The compound can undergo several types of reactions:

- Oxidation : Can be oxidized to yield carboxylic acids.

- Reduction : Reduction reactions can produce alcohols or amines.

- Substitution : The chloro groups can participate in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer properties. It can induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and cell cycle arrest.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that it may be more effective than traditional chemotherapeutic agents in certain contexts.

Medicinal Chemistry

This compound is being explored as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing treatments for various diseases.

Industrial Applications

In addition to its laboratory uses, this compound has potential applications in the development of agrochemicals and pharmaceuticals due to its biological activity profile.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated a strong inhibitory effect on both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines compared to control groups. The data suggest that this compound could serve as a promising candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared with three primary analogs:

Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS: 129109-19-9)

Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS: 1188435-80-4)

Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS: 339030-88-5)

Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (CAS: 121582-55-6)

Comparative Data Table

Detailed Analysis of Structural and Functional Differences

Substituent Effects

- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl analog (CAS: 1188435-80-4) has an electron-donating methoxy group, which may enhance solubility in polar solvents but reduce electrophilic reactivity . The 4-chlorophenyl analog (CAS: 129109-19-9) shares similar electronic properties with the target compound but differs in substituent position, which could alter binding affinities in biological systems .

Ester Group Modifications

Functional Group Replacements

- The hydroxy and trifluoromethyl analog (CAS: 121582-55-6) replaces the 4-chloro group with a hydroxyl and introduces a CF₃ group. The hydroxyl increases polarity (higher polar surface area: ~89.6 Ų vs. 59 Ų in the target compound), while the CF₃ group enhances metabolic stability and electron withdrawal .

Physicochemical Properties

Research Implications

- Pharmaceutical Applications : The 3-chlorophenyl and 4-chlorophenyl derivatives are prioritized for drug discovery due to their balanced lipophilicity and stability. The ethyl ester variant may serve as a prodrug candidate .

- Synthetic Challenges : The 4-methoxyphenyl analog’s electron-donating group complicates electrophilic aromatic substitution reactions, requiring tailored synthetic protocols .

Biological Activity

Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and agrochemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₈Cl₂N₂O₃

- Molecular Weight : 299.11 g/mol

- CAS Number : 866051-44-7

- Melting Point : Approximately 104–106 °C .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic rates.

- Receptor Modulation : It can modulate receptor activity, affecting signal transduction pathways that regulate physiological responses.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, indicating potential applications in antibacterial formulations.

- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

- Pesticidal Effects : Given its structural properties, it has been evaluated for use in agricultural applications as a pesticide, showing effectiveness against specific pests while maintaining a safety profile for non-target organisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that:

- Tested Strains : Escherichia coli and Staphylococcus aureus.

- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

This suggests strong potential for development into a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that:

- Concentration Range : 10 to 100 µM.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with IC50 values calculated around 45 µM for HeLa cells.

These findings indicate that the compound may induce apoptosis in cancerous cells.

Research Findings Summary Table

Q & A

Q. What synthetic routes are recommended for synthesizing Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : A common approach involves condensation reactions between substituted pyridazine precursors and chlorinated aromatic aldehydes. For example, palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates can yield structurally similar heterocycles . Additionally, halogenation at the 4-position of the pyridazine ring can be achieved via electrophilic substitution under controlled temperature (e.g., 60–80°C) in the presence of Lewis acids like AlCl₃. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound .

Q. How can spectroscopic methods (NMR, IR) characterize this compound?

- Methodological Answer :

- ¹H-NMR : The aromatic protons of the 3-chlorophenyl group typically appear as multiplets in δ 7.2–7.8 ppm, while the methyl ester group resonates as a singlet near δ 3.8–4.0 ppm. Tautomeric equilibria (e.g., keto-enol) may complicate peak assignments; variable-temperature NMR can resolve such ambiguities .

- IR : Key absorptions include C=O (ester) at ~1700–1750 cm⁻¹ and N–H (dihydropyridazine) at ~3200–3400 cm⁻¹. Compare with reference spectra of structurally analogous compounds, such as 4-hydroxy-6-oxo-1,6-dihydropyridazine derivatives, to validate assignments .

Q. What are the critical stability considerations for this compound during storage?

- Methodological Answer : The compound is sensitive to moisture and light. Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Decomposition products, such as free carboxylic acids, may form under acidic or humid conditions; regular HPLC monitoring (C18 column, acetonitrile/water mobile phase) is advised to assess purity over time .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Structural analogs (e.g., pyridazinecarboxylates) have shown inhibitory activity against kinases like p38 MAPK, with IC₅₀ values in the nanomolar range. Initial assays should include in vitro kinase inhibition studies (e.g., fluorescence polarization assays) and cell-based models (e.g., TNF-α suppression in macrophages) to evaluate potency and selectivity .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization be optimized for synthesizing this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(OAc)₂ with ligands like Xantphos to enhance catalytic efficiency.

- CO Surrogates : Formic acid derivatives (e.g., HCO₂H) generate in situ CO, reducing nitro intermediates to amines. Optimize molar ratios (e.g., 1:1.2 nitroarene:HCO₂H) to minimize byproducts.

- Reaction Monitoring : Track progress via TLC (UV-active spots) or GC-MS to identify intermediates and adjust reaction times (typically 12–24 hours at 80–100°C) .

Q. How can spectral data contradictions (e.g., tautomerism in NMR) be resolved?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify coupling between exchangeable protons (e.g., N–H) and adjacent carbons to map tautomeric forms.

- Dynamic NMR : Conduct experiments at varying temperatures (–40°C to +40°C) to slow proton exchange and resolve overlapping signals.

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate assignments .

Q. What experimental strategies assess stability under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 48–72 hours. Analyze degradation products via LC-MS/MS to identify hydrolysis pathways (e.g., ester cleavage).

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can computational methods predict reactivity or metabolic pathways?

- Methodological Answer :

- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model electrophilic attack sites on the pyridazine ring using Fukui indices.

- Metabolic Profiling : Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism (e.g., ester hydrolysis, glucuronidation) and identify potential toxicophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.